molecular formula C23H14FN3O B2550049 3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole CAS No. 338772-67-1

3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole

Cat. No.: B2550049
CAS No.: 338772-67-1
M. Wt: 367.383
InChI Key: UHVKHTYWDVQJKI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a 4-fluorophenyl group at position 3 and a 2-phenylpyrimidin-4-yl group at position 3.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14FN3O/c24-18-9-6-15(7-10-18)22-19-14-17(8-11-21(19)27-28-22)20-12-13-25-23(26-20)16-4-2-1-3-5-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVKHTYWDVQJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

    Attachment of the Phenylpyrimidinyl Group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylpyrimidine boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl and pyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated solvents and bases like potassium carbonate for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

Anticancer Applications

The compound has shown promising anticancer properties. Research indicates that benzoxazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, studies on related compounds have demonstrated their effectiveness against lung carcinoma cells (A-549) and colorectal carcinoma cells (HCT116) .

Case Study : A series of synthesized benzoxazoles were evaluated for cytotoxicity against A-549 cells, revealing selective properties at low concentrations which spare healthy cells. This selectivity is crucial for developing safer anticancer therapies .

Anti-inflammatory Activity

The anti-inflammatory potential of benzoxazole derivatives has been extensively studied. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. The inhibition of these enzymes can lead to reduced inflammation and pain .

Data Table: Inhibitory Activity of Benzoxazole Derivatives on COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Compound A12.57.81.6
Compound B15.05.03.0
Compound C10.09.01.1

This table summarizes the inhibitory activities of selected compounds derived from benzoxazole, highlighting their potential as anti-inflammatory agents.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole involves multi-step processes that enhance its biological activity through structural modifications . The structure-activity relationship studies indicate that specific substitutions on the benzoxazole ring can significantly affect its potency against cancer cells and inflammatory pathways.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Comparisons

Benzoxazole Derivatives :

  • 2-(p-Chloro-benzyl)-5-[3-(4-ethyl-1-piperazinyl)propionamido]-benzoxazole () shares the benzoxazole core but differs in substituents.
  • Dihedral Angles : Pyrazole analogs (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) exhibit dihedral angles between the fluorophenyl and pyrazole rings ranging from 4.64° to 10.53°, suggesting moderate planarity . For the target compound, the bulkier 2-phenylpyrimidin-4-yl group may increase steric hindrance, leading to larger dihedral angles and reduced planarity compared to simpler benzoxazoles.

Thiazole-Based Hybrids :

  • Compounds 4 and 5 () feature thiazole and pyrazole moieties with fluorophenyl substituents. These isostructural compounds demonstrate that halogen substitutions (Cl vs. F) minimally affect crystal packing but alter electronic properties. The target compound’s pyrimidine ring may enhance π-π stacking interactions compared to thiazole derivatives .

Chalcone Derivatives :

  • (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one analogs () exhibit dihedral angles of 7.14°–56.26° between fluorophenyl and central rings.

Data Tables

Table 1: Structural Comparison of Heterocyclic Compounds
Compound Class Core Structure Substituents Dihedral Angle (°) Key Properties Reference
Benzoxazole (Target) Benzoxazole 4-Fluorophenyl, 2-phenylpyrimidin-4-yl Hypothetical High rigidity, lipophilicity -
Benzoxazole () Benzoxazole p-Chloro-benzyl, piperazinyl - Moderate antimicrobial activity
Pyrazole () Pyrazole 4-Fluorophenyl, phenyl 4.64–10.53 Planarity, microbial targets
Thiazole () Thiazole 4-Fluorophenyl, pyrazole - Isostructural, halogen effects

Biological Activity

3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound has the molecular formula C23H14FN3O and features a benzoxazole core substituted with a fluorophenyl and a phenylpyrimidine moiety. Its structure is pivotal for its biological interactions and activity.

Antimicrobial Activity

Research has shown that derivatives of benzoxazole compounds exhibit varying degrees of antimicrobial activity. In studies involving related compounds, some demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, the minimal inhibitory concentration (MIC) values for active derivatives ranged from 7.81 µg/ml to 250 µg/ml, indicating a broad spectrum of activity against resistant strains compared to standard drugs like fluconazole .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been extensively studied. Compounds similar to this compound were assessed for their ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays revealed that certain derivatives effectively suppressed COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The structure–activity relationship (SAR) indicated that electron-donating groups enhanced anti-inflammatory potency.

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies suggest that benzoxazole derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways and the modulation of apoptosis-related proteins. For example, compounds exhibiting similar structural features were found to significantly reduce cell viability in various cancer cell lines, including HeLa and K562 .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of benzoxazole derivatives against Bacillus subtilis and Escherichia coli. The results indicated that only a subset of compounds was active, with MIC values highlighting the importance of substituent effects on antimicrobial potency .

Anti-inflammatory Research

In another investigation, the anti-inflammatory effects of pyrimidine derivatives were tested using carrageenan-induced paw edema models in rats. The results demonstrated that several compounds exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug, suggesting their potential utility in treating inflammatory conditions .

Data Tables

Activity Type Tested Compound IC50/MIC Values Comparison Control
AntimicrobialThis compound7.81 - 250 µg/mlFluconazole
Anti-inflammatoryPyrimidine Derivative AIC50 = 0.04 ± 0.01 µmolCelecoxib
AntitumorBenzoxazole Derivative BIC50 = 0.05 - 0.15 µmolDoxorubicin

Q & A

Q. What analytical methods detect degradation products under stressed conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to acid (0.1 M HCl), base (0.1 M NaOH), heat (80°C), and UV light.
  • HPLC-DAD/MS : Use C18 columns (Agilent Zorbax) with gradient elution (0.1% formic acid in acetonitrile/water) to separate and identify degradants.
  • Stability-Indicating Methods : Validate assays per ICH Q1A(R2) guidelines .

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